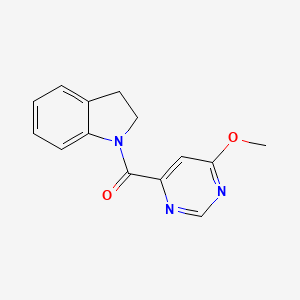

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, also known as IMPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Wissenschaftliche Forschungsanwendungen

Vibrational and Electronic Properties Analysis

A combined experimental and theoretical study focused on the vibrational and electronic properties of bis-indolic derivatives, which are related to Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, explored their potential as precursors to melatonin receptor ligands. The study utilized Density Functional Theory (DFT) and various spectroscopic techniques to analyze the energetic and spectroscopic profiles of these compounds, revealing their electronic properties and potential applications in material science and pharmacology (Al-Wabli et al., 2017).

Corrosion Inhibition

Research on spiropyrimidinethiones, which share structural similarities with Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, investigated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study is significant for applications in material protection and industrial chemistry. The inhibitors demonstrated significant efficacy, with their adsorption behavior following Langmuir's adsorption isotherm, suggesting potential applications in corrosion prevention technologies (Yadav et al., 2015).

Pharmacological Potential

Another line of research explored the mode of action of indolicidin, an antimicrobial peptide with a high tryptophan content, which shares structural features with Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone. This study provided insights into the peptide's ability to permeabilize bacterial membranes and form discrete channels, offering a basis for developing new antimicrobial agents (Falla et al., 1996).

Synthetic and Medicinal Chemistry

Further research in synthetic and medicinal chemistry has led to the discovery of potent and selective inhibitors based on the dihydropyrazolopyrimidine scaffold, related to Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone. These inhibitors target specific ion channels, showcasing the compound's potential in drug development and pharmacology (Finlay et al., 2012).

Environmental Monitoring

Moreover, the identification and quantitation of synthetic cannabinoids, structurally related to Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone, in illegal products highlight the importance of analytical methods in environmental monitoring and public health. This research underscores the need for advanced detection and quantification techniques to monitor new psychoactive substances in various matrices (Nakajima et al., 2011).

Eigenschaften

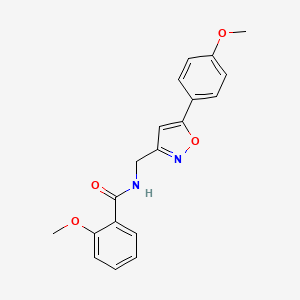

IUPAC Name |

2,3-dihydroindol-1-yl-(6-methoxypyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-13-8-11(15-9-16-13)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOHNDJSLCTZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2800515.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)

![6-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2800527.png)